3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
3-{[(2-Chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a fused thiazoloquinazolinone scaffold with a 2-chlorophenylthio-methyl substituent. This structure combines a quinazolinone core, known for diverse pharmacological activities, with a thiazole ring and a sulfur-containing side chain, which may enhance its bioactivity and physicochemical stability . The compound’s unique architecture makes it a subject of interest in medicinal chemistry, particularly for applications in antimicrobial, antitumor, or anti-inflammatory drug development.
Properties
IUPAC Name |
3-[(2-chlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS2/c18-13-6-2-4-8-15(13)22-9-11-10-23-17-19-14-7-3-1-5-12(14)16(21)20(11)17/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQUNHLTYFAPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one , with CAS number 477860-19-8, belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H13ClN2OS2
- Molecular Weight : 360.88 g/mol
- Boiling Point : Approximately 539.9 °C (predicted)
- Density : 1.48 g/cm³ (predicted)
- pKa : 0.04 (predicted)
These properties suggest a stable compound suitable for various chemical reactions and biological assays.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to This compound have shown effectiveness against various bacterial strains:
- In vitro Studies : Compounds with similar structures have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives bearing chloro or hydroxy groups have shown enhanced antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity
The cytotoxic potential of this compound has been evaluated in various cancer cell lines:
- Case Study Findings : In a study assessing the antiproliferative effects of related quinazoline derivatives, several compounds exhibited IC50 values in the micromolar range (less than 10 μM) against cancer cell lines like A549 (lung cancer) and K562 (chronic myeloid leukemia) . This suggests that the compound may inhibit cancer cell growth effectively.
The mechanisms through which quinazoline derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Some studies have highlighted the ability of these compounds to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to 'thymineless cell death' in cancer cells.
- Anti-inflammatory Properties : Quinazoline derivatives have also been investigated for their anti-inflammatory effects. They can inhibit tumor necrosis factor-alpha (TNF-α) production, which is pivotal in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives:
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| 2-Chlorophenyl group | Enhances antibacterial activity | Presence of electron-withdrawing groups increases potency |
| Sulfanyl linkage | Improves cytotoxicity | Sulfur atoms can stabilize interactions with biological targets |
| Dihydroquinazolinone core | Essential for activity | The core structure is vital for binding to target enzymes |
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the thiazolo[2,3-b]quinazolinone family. Key structural analogues include:
Key Structural Differences :
- Substituent Position : The 2-chlorophenyl group in the target compound vs. 3-chlorophenyl (), 4-methylphenyl (), or benzylpiperazinyl () substituents.
- Electronic Effects : Electron-withdrawing chlorine (in 2- or 3-chlorophenyl derivatives) vs. electron-donating methyl groups (4-methylphenyl derivative), influencing reactivity and intermolecular interactions .
Physicochemical Properties
- Solubility : The 2-chlorophenyl derivative exhibits lower aqueous solubility compared to the 4-methylphenyl analogue due to increased hydrophobicity from the chlorine atom .
- Melting Point : Chlorinated derivatives (e.g., 2- or 3-chlorophenyl) typically show higher melting points (>200°C) than alkyl-substituted analogues (~180–190°C), attributed to stronger halogen bonding and crystal packing efficiency .
Computational and Crystallographic Insights
- DFT Analysis : The thioamide tautomer of 3a-(4-chlorophenyl)-1-thioxo-imidazo[1,5-a]quinazolin-5-one is energetically favored, with calculated ¹³C NMR shifts aligning closely with experimental data (R² = 0.98) .
- Crystal Packing: Thiazoloquinazolinones with bulky substituents (e.g., 2-chlorophenyl) form dense crystal lattices stabilized by C–H···O and π–π interactions, as observed in ethyl 2-(2-acetoxybenzylidene)-thiazolo[3,2-a]pyrimidine derivatives .
Q & A
Q. Basic Research Focus
- 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- X-ray crystallography : Confirm regiochemistry of the thiazoloquinazolinone core (e.g., bond angles and torsion angles) .
Contradiction Management : - Cross-validate IR peaks with DFT-simulated spectra to identify misassignments .
What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in targeting specific enzymes or receptors?
Q. Advanced Research Focus
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Experimental Design : - Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure statistical validity .
How can researchers design experiments to assess the environmental fate and ecotoxicological impacts of this compound?
Q. Advanced Research Focus
- Biodegradation studies : Use OECD 301B guidelines to measure half-life in aqueous systems .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) .
Data Interpretation : - Compare degradation products (via LC-MS) with parent compound toxicity to identify hazardous metabolites .
What advanced techniques (e.g., X-ray crystallography, HRMS) are critical for confirming the stereochemistry and regiochemistry of the synthesized compound?
Q. Basic Research Focus
- Single-crystal X-ray diffraction : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks) .
- HRMS-ESI : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
How should researchers approach structure-activity relationship (SAR) studies to modify the thiazoloquinazolinone core for enhanced pharmacological properties?
Q. Advanced Research Focus
- Systematic substitutions : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate activity .
- Bioisosteric replacements : Substitute the sulfanyl group with selenyl or ether linkages to improve metabolic stability .
Validation : - Use molecular docking to predict binding affinity changes before synthesis .
What safety protocols are essential when handling sulfanyl-containing intermediates during synthesis, given their potential reactivity?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile thiols .
Emergency Measures : - Neutralize spills with 10% sodium bicarbonate solution .
What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (25°C, 24 hrs) and analyze degradation products via UPLC-PDA .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor purity .
How can molecular docking studies be integrated with experimental data to elucidate the compound's mechanism of action at the molecular level?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
